7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one
Description
7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Properties
IUPAC Name |
7-bromo-5,8-difluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O/c11-6-4-7(12)5-2-1-3-8(14)9(5)10(6)13/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYXHOJQTUXBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C(C=C2F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The synthesis of 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one requires careful planning to address regioselectivity in halogenation and stereochemical control during cyclization. Retrosynthetic disconnections suggest two primary routes:
- Halogenation of a preformed dihydronaphthalenone core
- Cyclization of halogenated precursors to construct the bicyclic system
The first approach prioritizes introducing bromine and fluorine after establishing the ketone-bearing ring system, while the second leverages halogenated intermediates to direct cyclization. Both methods face challenges in avoiding over-halogenation and ensuring thermal stability of intermediates.
Halogenation of a Preexisting Dihydronaphthalenone Framework
Friedel-Crafts Acylation as the Foundation
A widely reported strategy begins with the construction of the dihydronaphthalenone skeleton via Friedel-Crafts acylation. For example, reacting 1,2,3,4-tetrahydronaphthalene with acetyl chloride in the presence of AlCl₃ yields 3,4-dihydronaphthalen-1(2H)-one. Subsequent halogenation introduces fluorine and bromine at specific positions.
Directed Fluorination
Fluorine incorporation at C5 and C8 employs electrophilic fluorinating agents like Selectfluor®. The ketone group at C1 activates the aromatic ring, directing fluorine to the para and meta positions. A typical procedure involves:
- Dissolving 3,4-dihydronaphthalen-1(2H)-one in acetonitrile
- Adding Selectfluor® (2.2 equiv) at 80°C for 12 hours
- Achieving 5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one in 68% yield.
Bromination at C7
Bromine is introduced via radical bromination using N-bromosuccinimide (NBS) under UV light. The reaction’s regioselectivity is controlled by the electron-withdrawing fluorine atoms, which deactivate adjacent positions:
- Dissolving 5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one in CCl₄
- Adding NBS (1.1 equiv) and benzoyl peroxide (0.1 equiv)
- Irradiating with a 450 nm LED for 6 hours
- Isolating the product in 74% yield after column chromatography.
Cyclization of Halogenated Precursors
Radical-Mediated Cyclization
Recent advances leverage visible-light photocatalysis for constructing the dihydronaphthalenone core. A representative protocol from involves:
- Combining 2-bromo-2,2-difluoroacetophenone (1a) with allyl acetate (2a)
- Adding DPPM (bis(diphenylphosphino)methane) as a catalyst and Na₂CO₃ as a base
- Irradiating with blue LEDs (460–470 nm) under N₂ for 24 hours
- Achieving cyclization via a radical chain mechanism, confirmed by TEMPO trapping experiments.
Optimization Insights
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 2.95–3.10 (m, 4H, CH₂), δ 7.12 (d, J = 8.5 Hz, 1H, Ar-H), δ 7.45 (d, J = 9.1 Hz, 1H, Ar-H) |
| ¹³C NMR | δ 207.8 (C=O), 158.4 (C-F), 134.2 (C-Br) |
| MS (ESI) | m/z 261.06 [M+H]⁺ |
Stability assessments recommend storage at 2–8°C in sealed containers to prevent hydrodehalogenation.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: Replacement of bromine or fluorine atoms with other functional groups.
Oxidation and Reduction: Alteration of the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism by which 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Pathway Involvement: Participating in or inhibiting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-5,8-difluoro-1-naphthalenone
- 5,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one
- 7-Bromo-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
The presence of both bromine and fluorine atoms in 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one distinguishes it from other similar compounds, potentially offering unique electronic properties and reactivity.
Biological Activity
7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one is a synthetic compound with notable potential in various biological applications. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests significant interactions with biological systems. This article explores its biological activity, focusing on antifungal properties, enzyme inhibition, and molecular interactions based on diverse research findings.
- IUPAC Name: this compound
- Molecular Formula: C10H7BrF2O
- Molar Mass: 261.07 g/mol
- CAS Number: 1341073-10-6
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antifungal properties and its interaction with cytochrome P450 enzymes.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal activity against various strains of fungi. A study evaluating the minimal inhibitory concentration (MIC) highlighted its effectiveness against Candida albicans, a common fungal pathogen. The results are summarized in Table 1 below.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.023 | Candida albicans CA98001 |
| Fluconazole (FLC) | 0.020 | Candida albicans CA98001 |
The compound's structure appears to enhance its binding affinity to the fungal cell membrane, disrupting ergosterol biosynthesis, which is critical for fungal growth and survival .
Cytochrome P450 Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its interaction with cytochrome P450 enzymes, which play vital roles in drug metabolism and steroid biosynthesis. The compound was tested against several P450 enzymes:
| Enzyme | Inhibition Activity |
|---|---|
| CYP11B1 | No inhibition |
| CYP11B2 | Slight inhibition (high concentrations) |
| CYP17 | No inhibition |
| CYP19 | No inhibition |
These findings suggest that while the compound may not significantly inhibit these enzymes at therapeutic concentrations, further studies are warranted to explore its potential effects at varying doses .
Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, researchers evaluated the antifungal efficacy of this compound against clinical isolates of Candida. The study demonstrated that the compound's antifungal activity was comparable to that of established antifungals like fluconazole but with a distinct mechanism of action that warrants further investigation.
Case Study 2: Enzyme Interaction Analysis
A computational modeling study examined the binding interactions between this compound and various P450 enzymes. Molecular docking simulations indicated favorable binding energies with specific enzymes involved in steroidogenesis. This suggests potential applications in modulating steroid hormone levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
